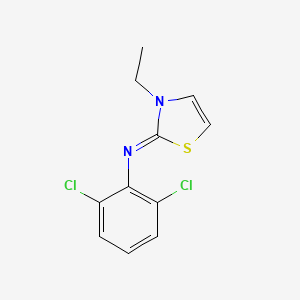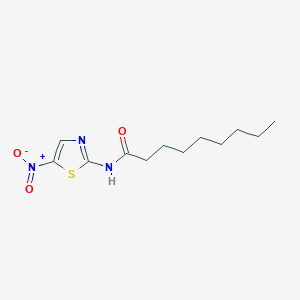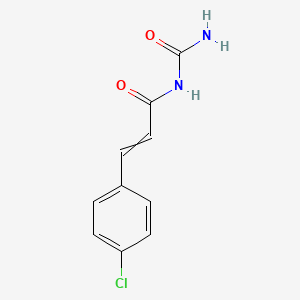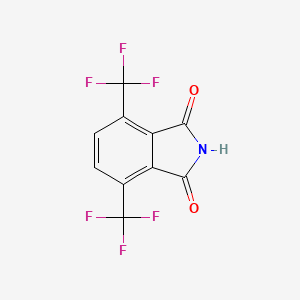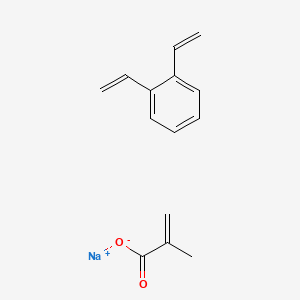![molecular formula C12H24ClN B14503004 7-Azaspiro[6.6]tridecan-7-ium chloride CAS No. 63779-85-1](/img/structure/B14503004.png)
7-Azaspiro[6.6]tridecan-7-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Azaspiro[6.6]tridecan-7-ium chloride is a spirocyclic quaternary ammonium compound with the molecular formula C12H24ClN . This compound is characterized by its unique spirocyclic structure, which consists of two rings connected by a single nitrogen atom. The chloride ion serves as the counterion to balance the positive charge on the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Azaspiro[6.6]tridecan-7-ium chloride typically involves the reaction of a spirocyclic amine with an alkylating agent in the presence of a suitable solvent. One common method involves the reaction of 1,6-dibromohexane with piperidine to form the spirocyclic intermediate, which is then quaternized with methyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
7-Azaspiro[6.6]tridecan-7-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The nitrogen atom in the spirocyclic structure can undergo oxidation and reduction reactions, leading to different oxidation states of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the nitrogen atom.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted spirocyclic compounds, while oxidation and reduction can lead to different nitrogen-containing species .
Applications De Recherche Scientifique
7-Azaspiro[6.6]tridecan-7-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 7-Azaspiro[6.6]tridecan-7-ium chloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Azoniaspiro[6.6]tridecane chloride: A closely related compound with similar structural features.
Spirocyclic Quaternary Ammonium Compounds: A class of compounds with spirocyclic structures and quaternary ammonium groups.
Uniqueness
7-Azaspiro[6.6]tridecan-7-ium chloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
63779-85-1 |
|---|---|
Formule moléculaire |
C12H24ClN |
Poids moléculaire |
217.78 g/mol |
Nom IUPAC |
7-azoniaspiro[6.6]tridecane;chloride |
InChI |
InChI=1S/C12H24N.ClH/c1-2-6-10-13(9-5-1)11-7-3-4-8-12-13;/h1-12H2;1H/q+1;/p-1 |
Clé InChI |
VQNJOKKDNMEYPJ-UHFFFAOYSA-M |
SMILES canonique |
C1CCC[N+]2(CC1)CCCCCC2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]octanoic acid](/img/structure/B14502924.png)

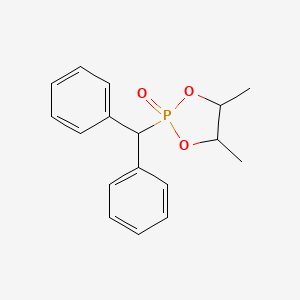
![3-[(4-Aminophenyl)trisulfanyl]-L-alanine](/img/structure/B14502956.png)
